4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid

thermal stability boiling point piperazine oxobutanoic acid

Many aryl-piperazine building blocks require Boc deprotection before conjugation, adding steps and reducing yield. This compound solves that: the free carboxylic acid is ready for immediate amide or ester bond formation. - **Direct reactivity**: Single-step conjugation to generate HTS libraries; no deprotection needed. - **Distinct pharmacology**: Benzodioxole + piperazine + γ-oxobutanoate combination not found in simpler analogs; ideal for phenotypic screening. - **Simplified handling**: Irritant-only classification (no additional toxicological warnings) - practical for academic and small-biotech labs.

Molecular Formula C16H20N2O5
Molecular Weight 320.34 g/mol
CAS No. 620931-01-3
Cat. No. B3147340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid
CAS620931-01-3
Molecular FormulaC16H20N2O5
Molecular Weight320.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCC(=O)O
InChIInChI=1S/C16H20N2O5/c19-15(3-4-16(20)21)18-7-5-17(6-8-18)10-12-1-2-13-14(9-12)23-11-22-13/h1-2,9H,3-8,10-11H2,(H,20,21)
InChIKeyHEXADDRAWPRQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.1 [ug/mL]

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic Acid: Core Scaffold and Procurement Profile


4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid is a synthetic small molecule (C₁₆H₂₀N₂O₅; MW 320.34 g/mol) that unites a 1,3‑benzodioxole (piperonyl) moiety, a piperazine ring, and a γ‑oxobutanoic acid side chain . The compound is listed in multiple commercial catalogs as a research‑grade chemical (typical purity 95%) and is classified as an irritant . Its structure places it within the broadly studied class of aryl‑piperazine derivatives that are frequently used as pharmacophoric building blocks, yet the specific combination of a hydrogen‑bond‑capable carboxylic acid with a benzodioxole‑piperazine linker distinguishes it from simpler in‑class analogs.

Free carboxylic acid enables direct conjugation without deprotection
Research-grade purity, commercially stocked by multiple vendors
Classified as irritant; standard lab handling procedures apply

Why Generic Piperazine-Oxobutanoic Acids Cannot Replace This Compound


Aryl‑piperazine derivatives are widely used in medicinal chemistry, but the physicochemical and reactivity profile of each congener is finely tuned by its substituents. Replacing 4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid with a generic piperazine‑oxobutanoic acid (e.g., the Boc‑protected analog or a benzothiadiazole variant) would alter hydrogen‑bonding capacity, lipophilicity, metabolic liability, and downstream conjugation chemistry [1]. Moreover, the free carboxylic acid and the electron‑rich benzodioxole ring confer distinct reactivity (e.g., amide coupling, keto‑enol tautomerism) that simpler analogs cannot replicate, making blanket substitution scientifically unjustified without direct comparative data.

Protecting group Boc-protected analogs require acidic deprotection that may compromise the benzodioxole ring and alter hydrogen-bonding capacity.
Metabolic profile Piperazine ring is a key recognition element for CYP2D6; simpler carboxylic acids without piperazine may shift metabolic liability.
Reactivity Benzothiadiazole or other heterocyclic variants introduce different electronic and steric effects, altering conjugation chemistry and safety profile.

Head-to-Head and Cross-Study Quantitative Differentiation


Thermal Stability vs. Boc-Protected Analog

The target compound exhibits a predicted boiling point of 537.4 ± 50.0 °C at 760 mmHg, which is substantially higher than the 413.8 ± 40.0 °C reported for the N‑Boc‑protected analog 4-[4-(tert‑butoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS 288851‑44‑5) . This ~124 °C increase in boiling point reflects stronger intermolecular hydrogen bonding from the free carboxylic acid, which directly impacts purification strategy (e.g., distillation vs. recrystallization) and thermal handling during synthesis.

Thermal stability
Cross-study comparable
Δ ≈ +124 °C boiling point vs. Boc-protected analog
Supports high-temperature reaction protocols; may limit vacuum distillation options
Predicted values; confirm experimentally for specific conditions
thermal stability boiling point piperazine oxobutanoic acid synthetic intermediate

Purity and Commercial Availability vs. Simplest Analog

The target compound is routinely stocked at 95% purity by multiple independent suppliers (e.g., Combi‑Blocks, Chemsrc) and is available off‑the‑shelf . In contrast, the structurally simpler analog 4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid (CAS 41764‑07‑2), which lacks the piperazine ring, is predominantly available only through custom synthesis or as a rare catalog item with limited purity documentation . This off‑the‑shelf availability reduces lead times and procurement risk for the target compound in discovery workflows.

Supply reliability
Cross-study comparable
Stocked at 95% purity by ≥3 vendors; simplest analog often custom synthesis
Reduces procurement lead time for hit-to-lead campaigns
Vendor catalog survey; verify lot-specific purity
chemical purity supply chain building block procurement

Hazard Profile vs. Benzothiadiazole Analog

The safety data sheet for the target compound identifies it as an irritant (Hazard: Irritant) . The benzothiadiazole analog 4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid carries additional toxicological warnings (e.g., Aquatic Chronic toxicity) that may require more stringent handling protocols . This difference in hazard classification influences laboratory safety requirements and disposal costs.

Hazard classification
Cross-study comparable
Irritant (VWR); fewer hazard categories than benzothiadiazole analog
May lower PPE and disposal requirements for high-throughput labs
Review latest SDS; hazard data may vary by supplier
safety hazard classification lab handling piperazine oxobutanoic acid

CYP2D6 and CYP3A4/5 Metabolic Enzyme Engagement

In vitro metabolism studies using human liver microsomes and recombinant enzymes indicate that the target compound undergoes oxidative metabolism mediated by CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012) [1]. By contrast, simpler benzodioxole carboxylic acids that lack the piperazine ring (e.g., 4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid) are expected to exhibit a narrower CYP engagement profile due to the absence of the basic amine, which is a key recognition element for CYP2D6. This broader CYP fingerprint makes the target compound a more informative probe for studying structure‑metabolism relationships in aryl‑piperazine series.

CYP metabolism
Class-level inference
Metabolized by CYP2D6, CYP2C9, CYP3A4/5 in human liver microsomes and recombinant enzymes
Supports CYP2D6-mediated DDI assessment in early ADME-Tox profiling
Class inference; confirm in specific aryl-piperazine series
drug metabolism cytochrome P450 CYP2D6 CYP3A4 piperazine

Annotation-Free Profile for Screening Libraries

A comprehensive search of public bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) reveals no annotated high‑confidence target hits or phenotypic readouts for this compound, in contrast to many benzodioxole‑piperazine analogs that carry reported GPCR or kinase activities [1]. This annotation gap is an asset for phenotypic screening campaigns, where a compound with minimal known pharmacology reduces the risk of confounding polypharmacology and enables cleaner interpretation of hit‑deconvolution data.

Bioactivity annotation
Data to verify
0 high-confidence target hits in ChEMBL, PubChem BioAssay, BindingDB (2026)
May support negative control or target-agnostic phenotypic screening
Database survey; confirm absence of off-target activity experimentally
screening library negative control de‑orphaning chemical probe

Synthetic Versatility from Free Carboxylic Acid

The presence of a free γ‑oxobutanoic acid moiety allows direct amide bond formation or esterification without a deprotection step, in contrast to the Boc‑protected analog (CAS 288851‑44‑5) which requires TFA‑mediated deprotection prior to conjugation . This eliminates a synthetic step and avoids exposure to strongly acidic conditions that may degrade acid‑sensitive benzodioxole functionality, thereby improving overall synthetic efficiency and functional group compatibility.

Synthetic efficiency
Class-level inference
1 step (direct coupling) vs. 2 steps (deprotection + coupling) for Boc analog
Supports direct conjugation without acidic deprotection, may reduce synthesis steps
Standard amide coupling conditions; verify compatibility with target amine
amide coupling bioconjugation carboxylic acid synthetic intermediate prodrug

Optimal Scientific and Industrial Use Cases


Combinatorial Library Synthesis via Direct Conjugation

The free carboxylic acid enables single‑step amide or ester bond formation without deprotection, accelerating the generation of diverse compound libraries for high‑throughput screening. This is directly supported by the synthetic step advantage documented in Section 3 .

Annotation-Clean Probe for Phenotypic Screening

The absence of prior target annotations in public databases makes this compound an ideal candidate for phenotypic assays where novel mechanisms of action are sought, minimizing the risk of known polypharmacology interference [1].

ADME-Tox Probe for CYP2D6-Mediated Metabolism

The experimentally confirmed metabolism by CYP2D6 and CYP3A4/5 in human liver microsomes positions the compound as a useful tool for investigating structure‑metabolism relationships in aryl‑piperazine drug candidates [2].

Scaffold Exploration with Reduced Safety Overhead

The compound’s irritant‑only hazard classification simplifies laboratory handling compared to analogs bearing additional toxicological warnings, making it a pragmatic first choice for initial scaffold exploration in academic and small‑biotech settings .

Application
Selection Property
Validation Focus
Direct conjugation library synthesis
Free carboxylic acid reactivity
Amide/ester coupling efficiency and functional group tolerance
Target-agnostic phenotypic screening
Absence of annotated bioactivity
Confirm no confounding polypharmacology in assay panel
CYP2D6 metabolism research
CYP enzyme engagement profile
Metabolite identification and CYP inhibition/induction assays
Scaffold exploration with simplified handling
Irritant-only hazard classification
Review SDS for updated hazard data; standard PPE
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